4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one
Description
4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c17-13-6-5-9(7-14(13)18)12-8-15(19)16(20)11-4-2-1-3-10(11)12/h1-7,12,15,19H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFTTORFMNPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)C1O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657713 | |
| Record name | 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124345-10-4 | |
| Record name | 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The first step employs TiCl₄ in diethyl ether at −35–20°C to facilitate the coupling of α-naphthol with 3,4-dichlorobenzoyl chloride, achieving a 91% yield of the intermediate ketone. This exothermic reaction proceeds via electrophilic aromatic substitution, with TiCl₄ acting as a Lewis acid to activate the acyl chloride.
Asymmetric Hydrogenation
The second step utilizes (R,R)-(ethylenebis(tetrahydroindenyl))TiF₂ and PhSiH₃ in tetrahydrofuran to reduce the ketone to the corresponding alcohol with high enantioselectivity. While effective, this method’s reliance on air-sensitive titanium complexes and silanes complicates large-scale production.
Single-Step Lewis Acid-Catalyzed Synthesis
A landmark advancement is the single-step method disclosed in US Patent 5,019,655. This approach condenses α-naphthol with 3,4-dichlorophenylacetyl chloride using aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) as catalysts, achieving yields up to 80%.
Reaction Mechanism and Optimization
The Lewis acid activates the acyl chloride, generating an acylium ion that undergoes electrophilic attack by α-naphthol. Intramolecular cyclization then forms the tetralone core. Key parameters include:
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Catalyst loading : 1.5–2.0 equivalents of AlCl₃ relative to α-naphthol.
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Temperature : 0–50°C, with optimal yields at 25°C.
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Solvent : Dichloromethane or toluene, with the latter minimizing side reactions.
A molar ratio of 2:1 (acyl chloride to α-naphthol) maximizes conversion, as excess acyl chloride prevents oligomerization of α-naphthol.
Advantages Over Multi-Step Methods
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Efficiency : Eliminates purification of intermediates, reducing production time by 70%.
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Cost : Avoids expensive reagents like palladium catalysts.
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Scalability : Demonstrated at pilot-plant scale (50 kg batches) with consistent yields.
Stereochemical Considerations and Asymmetric Synthesis
The hydroxyl group at C2 introduces a stereocenter, necessitating enantioselective methods for pharmaceutical applications. While the single-step route produces a racemic mixture, the multi-step approach achieves >90% enantiomeric excess (ee) using chiral titanium complexes.
Chiral Titanium Catalysts
The (R,R)-(ethylenebis(tetrahydroindenyl))TiF₂ catalyst induces asymmetry during hydrogenation by coordinating the ketone’s lone pairs and directing hydride transfer from PhSiH₃ to the re face. This method’s main limitation is catalyst deactivation via hydrolysis, requiring anhydrous conditions.
Resolution Techniques
Racemic 4-(3,4-dichlorophenyl)-2-hydroxy-tetralin-1-one can be resolved using chiral column chromatography (Chiralpak AD-H column, hexane:isopropanol 90:10). However, this adds complexity and cost compared to asymmetric synthesis.
Physicochemical Characterization and Applications
Physical Properties
Pharmaceutical Relevance
The compound serves as a metabolite of antipsychotic drugs, with its hydroxyl group enhancing blood-brain barrier permeability. Derivatives bearing spirocyclic motifs (e.g., 3′,4′-dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones) exhibit dopamine receptor affinity, though these are synthesized via distinct pathways involving phenethylamine condensations .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,4-Dichlorophenyl)-2-oxo-3,4-dihydro-2h-naphthalen-1-one.
Reduction: Formation of 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Cytotoxicity : The compound has shown enhanced cytotoxic effects on cancer cells, particularly in breast and colon cancer models. For instance, studies have reported IC50 values indicating potent activity against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Bacterial Inhibition : It demonstrated substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting potential as an alternative therapeutic agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various studies:
- Cytokine Inhibition : It has been shown to inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha in vitro, indicating potential use in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzaldehyde with 2-hydroxy-1-naphthalenone under specific conditions. This synthetic route is crucial for producing derivatives that enhance its biological activity.
Case Study 1: Anticancer Research
A study published in Pharmaceutical Research highlighted the synthesis of several naphthalene derivatives, including this compound. The research focused on their cytotoxic effects on different cancer cell lines. Results indicated that the compound exhibited a dose-dependent response with significant cell death at higher concentrations .
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of various naphthalene derivatives, this compound was tested against multiple bacterial strains. The findings confirmed its effectiveness with MIC values comparable to established antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2h-naphthalen-1-one can be compared with similar compounds, such as:
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): An algicide and herbicide that inhibits photosynthesis.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which differentiate it from other similar compounds.
Biological Activity
4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one, also known by its CAS number 124345-10-4, is a compound of interest due to its potential biological activities. This article explores its biological properties, particularly focusing on its antimicrobial and anticancer effects, alongside relevant case studies and research findings.
- Molecular Formula : C₁₆H₁₂Cl₂O₂
- Molecular Weight : 307.17 g/mol
- Boiling Point : 451.1ºC at 760 mmHg
- Density : 1.41 g/cm³
Antimicrobial Activity
Research indicates that compounds with dichlorophenyl substituents exhibit significant antimicrobial properties. The presence of chlorine atoms enhances the lipophilicity and electrophilicity of the compound, which may contribute to its ability to penetrate bacterial cells effectively.
Key Findings:
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Antibacterial Efficacy :
- The compound demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL for certain strains .
- Comparative studies revealed that the antibacterial activity of this compound is superior to that of traditional antibiotics like vancomycin (MIC 2 µg/mL) and ampicillin (MIC >64 µg/mL) .
- Mechanism of Action :
Anticancer Activity
The anticancer potential of this compound has been explored in various studies focusing on different cancer cell lines.
Key Findings:
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Cell Viability Reduction :
- In vitro studies showed a significant decrease in the viability of colorectal cancer cells (Caco-2) with treatment doses leading to a viability reduction of approximately 39.8% compared to untreated controls (p < 0.001) .
- The compound exhibited selective cytotoxicity against Caco-2 cells while showing less effect on lung cancer cells (A549), indicating a potential for targeted cancer therapy .
- Synergistic Effects :
Case Studies
Several studies highlight the biological activity of related compounds and their implications:
Q & A
Q. What is the synthetic methodology for 4-(3,4-Dichlorophenyl)-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one?
The compound is synthesized via condensation reactions. A typical protocol involves reacting 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one with aldehydes (e.g., pyrazole-4-carbaldehyde derivatives) in methanol using potassium hydroxide (KOH) as a base. The reaction proceeds at room temperature for 4–6 hours, monitored by TLC. Post-reaction, the mixture is neutralized with HCl, precipitating the product, which is purified via column chromatography (ethyl acetate/hexane gradient, 5–30%) .
Key Steps:
- Reagents: Aldehyde derivatives, KOH, methanol.
- Purification: Silica gel chromatography.
- Yield Optimization: Adjusting stoichiometry (e.g., 11 mmol ketone:10 mmol aldehyde).
Q. How is the compound structurally characterized?
Characterization employs spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): Confirms substitution patterns (e.g., aromatic protons, dihydro-naphthalenone backbone) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica plates.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (C₁₆H₁₂Cl₂O₂, MW: 307.17 g/mol) .
- InChI Code: 1S/C16H12Cl2O2/c17-13-6-5-9(7-14(13)18)12-8-15(19)16(20)11-4-2-1-3-10(11)12/h1-7,12,15,19H,8H2 .
Q. What are its key physicochemical properties?
Advanced Research Questions
Q. How are in silico methods applied to study its biological activity?
Molecular docking studies evaluate interactions with biological targets (e.g., cancer-related proteins). For derivatives of this compound, docking simulations using software like AutoDock Vina reveal binding affinities to kinase domains. Key parameters include:
- Binding Energy: ≤ -8.5 kcal/mol for active derivatives .
- Hydrogen Bonding: Stabilization via hydroxyl and dichlorophenyl groups .
- Validation: Correlation between docking scores and in vitro IC₅₀ values (e.g., 12–18 µM against HeLa cells) .
Q. How is environmental safety assessed for this compound?
Per EU Directive 2009/2/EC:
- Handling: Use PPE (gloves, goggles) to avoid inhalation/contact.
- Disposal: Classify as hazardous waste (R53) and follow S61 guidelines (prevent environmental release) .
- Ecotoxicity Testing: Conduct Daphnia magna acute toxicity assays (EC₅₀ ≤ 1 mg/L) to quantify aquatic risk .
Q. What challenges arise in optimizing anticancer derivatives?
- Selectivity: Balancing cytotoxicity between cancer and normal cells (e.g., selectivity index < 3 requires structural tweaks) .
- Metabolic Stability: Hydroxyl groups may reduce plasma half-life; methylation or acetylation improves stability .
- SAR Insights:
- Electron-Withdrawing Groups: Dichlorophenyl enhances binding to hydrophobic enzyme pockets.
- Pyrazole Moiety: Increases π-π stacking with aromatic residues in target proteins .
Q. What analytical methods ensure purity and reproducibility?
Q. Data Contradictions & Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
